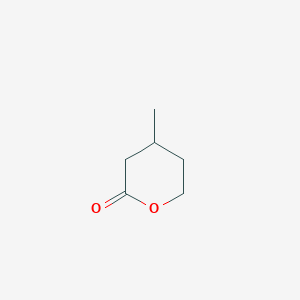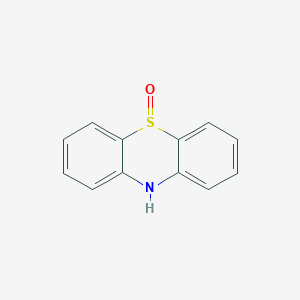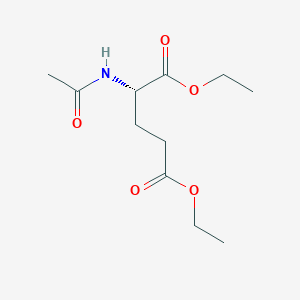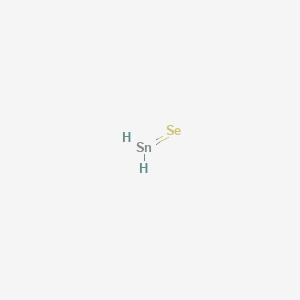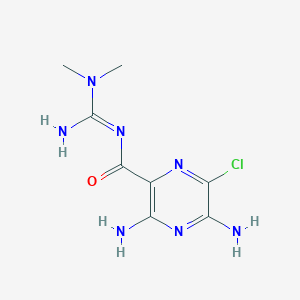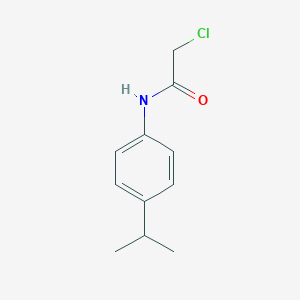
2-Chloro-N-(4-isopropylphenyl)acetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of acetamide derivatives, including structures similar to 2-Chloro-N-(4-isopropylphenyl)acetamide, often involves multi-step reactions that include chloroacetylation and interactions with different phenyl derivatives under specific conditions. For example, derivatives have been synthesized through reactions involving ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by addition of lutidine and TBTU under cooled conditions, resulting in good yields (Sharma et al., 2018).
Molecular Structure Analysis
Molecular structure analysis through X-ray crystallography and spectroscopic techniques, including NMR and ESI-MS, reveals detailed insights into the geometry, bonding, and intramolecular interactions of acetamide derivatives. For instance, 2-Chloro-N-(2,4-dinitrophenyl) acetamide has been characterized, showing intramolecular H-bonding with the S(6) motif and intermolecular C–H⋯O interactions contributing to crystal packing (Jansukra et al., 2021).
Chemical Reactions and Properties
The chemical reactions involving acetamide derivatives can include hydrolysis, isomerization, and cyclization, influenced by factors like pH, solvent polarity, and the presence of various substituents. Studies on similar compounds, such as 2-{[(2-amino-5-chlorophenyl)phenylmethylene]amino}acetamide, demonstrate complex reaction pathways including isometric transformations and intramolecular ring closure reactions (Bernard et al., 1986).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. The solvatochromic effects observed in derivatives, indicating changes in color with solvent polarity, highlight the significance of solvent interactions on the optical properties of these compounds (Jansukra et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the molecular structure and substituents present in the acetamide derivatives. Quantum chemical calculations, such as those conducted on 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide, provide insights into conformation, electronic properties, and reactivity descriptors, essential for predicting behavior in chemical reactions (Choudhary et al., 2014).
Wissenschaftliche Forschungsanwendungen
Structural Analysis : A study by Saravanan et al. (2016) investigated the structural properties of a related acetamide compound. They found that the chlorophenyl ring is oriented at a specific angle to the thiazole ring, with molecules linked via intermolecular interactions forming zigzag chains in the crystal structure (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).
Potential Pesticide Applications : Olszewska, Tarasiuk, and Pikus (2011) characterized N-derivatives of a related phenoxyacetamide compound, highlighting their potential as pesticides. They provided detailed diffraction data, which is crucial for understanding these compounds' applications (Olszewska, Tarasiuk, & Pikus, 2011).
Antibacterial Agents : Desai et al. (2008) synthesized and evaluated various acetamide derivatives for their antibacterial activity against both gram-positive and gram-negative bacteria. Their study also involved QSAR (Quantitative Structure-Activity Relationship) analyses to understand the relationship between the compounds' structures and their antibacterial properties (Desai, Shah, Bhavsar, & Saxena, 2008).
Crystallography and Optical Properties : A 2021 study by Jansukra et al. focused on the synthesis, crystallography, and optical properties of a similar 2-Chloro-N acetamide compound. They found specific intramolecular hydrogen bonding and intermolecular interactions influencing the crystal packing and optical properties (Jansukra et al., 2021).
Herbicide Inhibition Study : Weisshaar and Böger (1989) explored the chloroacetamides' inhibition of fatty acid synthesis in the green alga Scenedesmus Acutus, providing insights into the bioactivity of compounds like 2-Chloro-N-(4-isopropylphenyl)acetamide in agricultural contexts (Weisshaar & Böger, 1989).
Nonlinear Optical Properties : Castro et al. (2017) investigated the nonlinear optical properties of crystalline acetamides, including a 2-Chloro-N derivative, to understand their potential in photonic devices such as optical switches and modulators (Castro et al., 2017).
Eigenschaften
IUPAC Name |
2-chloro-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8(2)9-3-5-10(6-4-9)13-11(14)7-12/h3-6,8H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPOAZHKOZEYOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345803 | |
| Record name | 2-Chloro-N-(4-isopropylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-isopropylphenyl)acetamide | |
CAS RN |
1527-61-3 | |
| Record name | 2-Chloro-N-(4-isopropylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



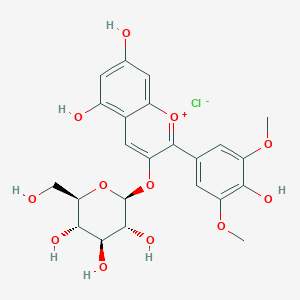
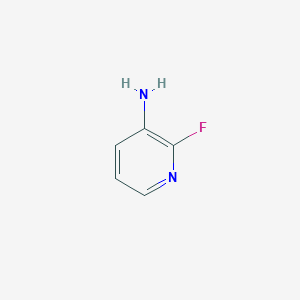
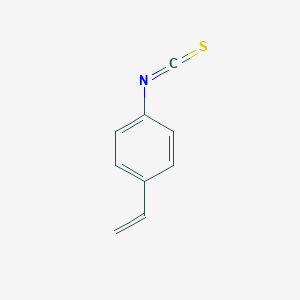
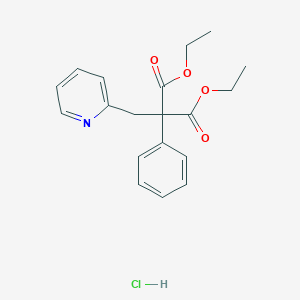

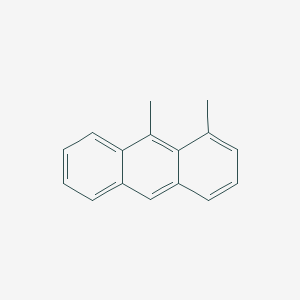
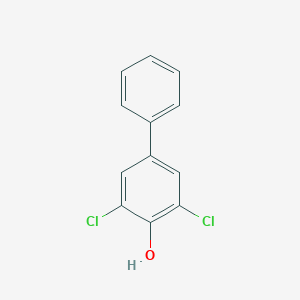
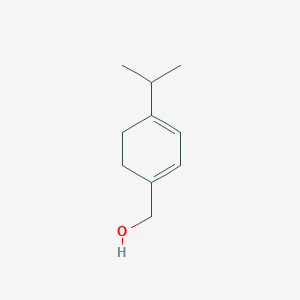
![3-(Bromomethyl)-5-chlorobenzo[b]thiophene](/img/structure/B75638.png)
